2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride
Description
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound with the molecular formula C₇H₈N₄·2HCl (free base: C₇H₈N₄) and a molecular weight of 213.09 g/mol (calculated from free base: 140.17 g/mol + 2HCl: 72.92 g/mol). Its structure features a methyl group at position 2 of the imidazo[1,2-a]pyrazine core and an amine at position 3 (Figure 1). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . Key identifiers include:
- SMILES: CC₁=C(N₂C=CN=CC₂=N₁)N
- InChIKey: PTJRPACSRGTESK-UHFFFAOYSA-N
- Purity: ≥95% (as noted in industrial standards) .
Properties
Molecular Formula |
C7H10Cl2N4 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-7(8)11-3-2-9-4-6(11)10-5;;/h2-4H,8H2,1H3;2*1H |
InChI Key |
MSLKGENIUYMHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine with α-Haloketones
A widely cited method involves the reaction of 2-aminopyrazine with α-bromoacetone under refluxing ethanol. The bromoacetone acts as both an alkylating agent and a cyclization promoter. For example:
- Reaction Setup : 2-Aminopyrazine (1.0 equiv), α-bromoacetone (1.2 equiv), and triethylamine (1.5 equiv) in ethanol are refluxed at 80°C for 12 hours.
- Cyclization : Intramolecular nucleophilic attack forms the imidazo ring, yielding the free base.
- Salt Formation : The product is treated with hydrochloric acid (2.0 equiv) in methanol to precipitate the dihydrochloride salt.
Optimization Notes :
Microwave-Assisted Condensation
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol includes:
- Conditions : 2-Aminopyrazine, α-bromoacetone, and K₂CO₃ in DMF irradiated at 120°C for 20 minutes.
- Outcome : 75% yield with >95% purity by HPLC.
Multicomponent Reaction Strategies
One-Pot Synthesis Using Aldehydes and Ammonium Acetate
This approach adapts methodologies from triazolopyrimidine synthesis:
- Components : 2-Aminopyrazine, methylglyoxal, and ammonium acetate.
- Mechanism : In situ formation of an imine intermediate, followed by cyclodehydration.
- Yield : 58% with a 24-hour reflux in acetic acid.
Table 1. Comparative Analysis of Condensation Methods
| Method | Reagents | Time | Yield | Purity |
|---|---|---|---|---|
| Classical Cyclization | α-Bromoacetone, EtOH | 12 h | 68% | 98% |
| Microwave-Assisted | α-Bromoacetone, DMF | 20 m | 75% | 95% |
| Multicomponent | Methylglyoxal, NH₄OAc | 24 h | 58% | 90% |
Post-Synthetic Modifications and Salt Formation
Dihydrochloride Salt Preparation
The free base is dissolved in anhydrous methanol, and hydrogen chloride gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
Critical Parameters :
- HCl Stoichiometry : 2.0 equivalents ensures complete protonation of both amine sites.
- Solvent Choice : Methanol prevents hydrolysis of the imidazo ring.
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[1,2-a]pyrazine core and protonation at N3 and N1 positions.
Challenges and Optimization Opportunities
Byproduct Formation
Scalability Limitations
- Microwave Methods : Limited to batch sizes <50 g.
- Solution : Transition to continuous flow reactors for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride is a heterocyclic aromatic amine that contains imidazole and pyrazine rings and has a molecular formula of and a molecular weight of 221.08 g/mol. This compound has potential applications in materials science and medicinal chemistry. Research has shown that 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride has various biological activities, but the mechanisms of action are still under investigation. Interaction studies are essential for assessing the compound's viability as a therapeutic agent.
Potential Applications
- ENPP1 Inhibitor Studies have identified imidazo[1,2-a]pyrazine derivatives as potent and selective ENPP1 inhibitors . ENPP1 is a negative regulator of the cGAS-STING pathway, which hydrolyzes 2'3'-cGAMP, and inhibiting ENPP1 is a promising way to stimulate the immune response in cancer immunotherapy .
- Treatment of Bone Diseases Imidazopyridine and imidazopyrazine derivatives can be used as inhibitors of bone resorption and bone metastases and may be useful for the treatment of bone diseases characterized by abnormal bone metabolism such as osteoporosis, hyper-calcemia, hyperparathyroidism, Paget's bone diseases, osteolysis, hypercalcemia of malignancy with or without bone metastases, rheumatoid arthritis, periodontitis osteoarthritis, ostealgia, osteopenia, cancer cachexia, calculosis, and lithiasis .
- c-KIT Kinase Inhibitor 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations that may arise in GIST (gastrointestinal stromal tumor) patients . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma, and are therefore attractive targets for therapy .
- Drug-like Mycobacterium Tuberculosis Glutamine Synthetase Inhibitors 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors .
- Anti-TB Compounds Some examples of imidazo[1,2-a]pyridine show activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Table of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine-3-amine | Contains a pyridine ring | Different electronic properties due to nitrogen location |
| 2-Methylimidazo[1,2-a]quinoxaline-3-amine | Contains a quinoxaline ring | Offers distinct reactivity and potential applications |
| 4-Aminopyridine | Simple pyridine derivative | Known for neuropharmacological effects |
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,2-a]pyrazine/imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions significantly altering physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride | C₇H₈N₄·2HCl | Methyl (C2), amine (C3) | 213.09 | Enhanced solubility via dihydrochloride |
| 2-Phenylimidazo[1,2-a]pyrazin-3-amine (7b) | C₁₁H₉N₄ | Phenyl (C2), amine (C3) | 197.22 | TDP1 inhibition (IC₅₀ = 4.5 µM) |
| 4-((2-Phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid (8a) | C₁₉H₁₆N₄O₂ | Phenyl (C2), benzoic acid (C3) | 332.36 | Reduced TDP1 inhibition (IC₅₀ = 9.3 µM) |
| 2-(4-Dimethylaminophenyl)imidazo[1,2-a]pyrazin-3-amine (10i) | C₁₃H₁₄N₄ | 4-Dimethylaminophenyl (C2), amine (C3) | 234.28 | High melting point (210–213°C) |
| 2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride | C₁₁H₁₆ClN₅ | Pyrazole (C2), amine (C3) | 253.73 | Pharmaceutical lead optimization |
Key Observations :
- Pyrazine vs. Pyridine Cores : The pyrazine nitrogen in 2-methylimidazo[1,2-a]pyrazin-3-amine enhances electron density and hydrogen-bonding capacity compared to pyridine analogs (e.g., 8a), which impacts biological activity .
- Substituent Effects: Bulky groups like phenyl (7b) or electron-donating groups (e.g., dimethylamino in 10i) increase steric hindrance and alter melting points or solubility .
- Salt Forms: Dihydrochloride salts (e.g., target compound) improve aqueous solubility over free bases or mono-hydrochlorides (e.g., 10i) .
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound Name | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride | Not reported | High (dihydrochloride) | Stable at room temperature |
| 10i | 210–213 | Moderate (free base) | Sensitive to oxidation |
| 7b | Not reported | Low (free base) | Requires inert storage |
Biological Activity
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C7H9Cl2N3
- Molecular Weight : 194.08 g/mol
- IUPAC Name : 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride
Antimicrobial Properties
Research indicates that 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride exhibits antimicrobial properties. A study conducted by BenchChem highlighted its potential effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents .
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a study published in MDPI reported that analogs related to imidazo compounds showed promising anticancer activity by inducing apoptosis in cancer cells .
The mechanism by which 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride exerts its biological effects is believed to involve interaction with specific cellular targets. It may act as an inhibitor of certain enzymes involved in cancer cell metabolism and proliferation. The precise pathways remain an area of active research.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound's effect on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The IC50 values were determined for several cell lines, indicating significant cytotoxicity at lower concentrations .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broad spectrum of activity, particularly against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride?
The synthesis typically involves:
- Core formation : Cyclization of amino-pyrazine derivatives to construct the imidazo[1,2-a]pyrazine backbone.
- Functionalization : Introduction of a methyl group at the 2-position and an amine group at the 3-position.
- Salt formation : Conversion to the dihydrochloride salt using HCl to enhance solubility and stability. Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of precursors. Industrial-scale methods prioritize high-pressure reactors for yield optimization .
Q. How can researchers characterize the purity and structure of this compound?
Recommended techniques:
- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., imidazo[1,2-a]pyrazine proton signals at δ 7.5–8.5 ppm).
- HPLC : Quantify purity (>95% for pharmacological studies).
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 208.1 for the free base).
- X-ray crystallography : Resolve salt formation and stereochemistry .
Q. What factors influence the solubility and stability of the dihydrochloride salt?
- Solubility : Enhanced in aqueous buffers (pH 1–3) due to protonation of the amine group. Hydrate forms (e.g., monohydrate) may alter solubility profiles .
- Stability : Sensitive to light and moisture; store at –20°C under inert gas. Degradation products (e.g., oxidized imidazo rings) can be monitored via TLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Byproduct analysis : Common impurities include uncyclized intermediates (e.g., amino-pyrazine derivatives) and over-oxidized products.
- Mitigation strategies :
- Use catalytic Pd/C for selective hydrogenation.
- Adjust HCl concentration during salt formation to avoid hydrolysis.
- Employ flow chemistry for precise temperature and reagent control .
Q. What computational methods aid in predicting the compound’s biological activity?
- Molecular docking : Screen against targets like kinases or GPCRs using software (e.g., AutoDock Vina).
- QSAR models : Correlate structural features (e.g., methyl group position) with antimicrobial or anticancer activity.
- DFT calculations : Analyze electron density to predict reactivity in substitution reactions .
Q. How can contradictory data on biological activity be resolved?
Discrepancies (e.g., varying IC50 values) may arise from:
- Salt vs. free base : Dihydrochloride salts often exhibit higher solubility but altered bioavailability.
- Assay conditions : Variations in pH, serum proteins, or cell lines (e.g., HEK293 vs. HeLa).
- Solution : Standardize protocols (e.g., USP guidelines) and validate purity via LC-MS before biological testing .
Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyrazine core?
- Electrophilic substitution : Introduce halogens (Cl, Br) at the 6-position using NBS or SOCl2.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives.
- Reductive amination : Modify the 3-amine group for SAR studies .
Q. How does the dihydrochloride form impact pharmacokinetic properties?
- Bioavailability : Enhanced solubility improves absorption but may reduce membrane permeability.
- Metabolism : The amine group is susceptible to CYP450-mediated oxidation; use deuterated analogs to prolong half-life.
- Excretion : Renal clearance rates correlate with logP values (adjust via prodrug strategies) .
Methodological Considerations
- Data validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 1357352-53-4) .
- Controlled experiments : Include free base and salt forms in parallel assays to isolate salt-specific effects.
- Collaborative frameworks : Partner with computational chemists for mechanistic insights and toxicology labs for in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
